4-(3-Ethylpyrazin-2-YL)pyrimidin-2-amine

Description

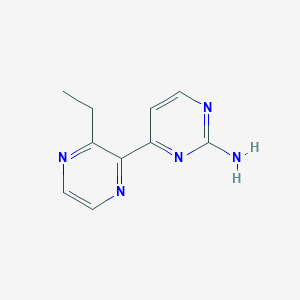

Structure

2D Structure

3D Structure

Properties

CAS No. |

913322-74-4 |

|---|---|

Molecular Formula |

C10H11N5 |

Molecular Weight |

201.23 g/mol |

IUPAC Name |

4-(3-ethylpyrazin-2-yl)pyrimidin-2-amine |

InChI |

InChI=1S/C10H11N5/c1-2-7-9(13-6-5-12-7)8-3-4-14-10(11)15-8/h3-6H,2H2,1H3,(H2,11,14,15) |

InChI Key |

YDDJUWLWIRIXBK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=CN=C1C2=NC(=NC=C2)N |

Origin of Product |

United States |

Molecular Design Principles and Theoretical Structural Characterization Studies of 4 3 Ethylpyrazin 2 Yl Pyrimidin 2 Amine

Conformational Analysis and Rotational Barriers of 4-(3-Ethylpyrazin-2-YL)pyrimidin-2-amine

A potential energy surface (PES) scan, a common computational technique, can elucidate the energetics of this rotation. By systematically varying the dihedral angle between the two rings and calculating the corresponding energy, stable conformers (energy minima) and transition states (energy maxima) can be identified. For instance, in a theoretical study of bi-1,2,3-triazole, DFT calculations revealed multiple conformers with varying dihedral angles and identified the most stable configuration based on the lowest electronic energy. A similar approach applied to this compound would likely reveal a preference for a non-planar conformation to minimize steric hindrance between the hydrogen atoms on the adjacent rings.

The energy difference between the most stable (ground state) and least stable (transition state) conformations defines the rotational barrier. This barrier is a critical parameter as it influences the molecule's flexibility and the rate of interconversion between different conformers at a given temperature. In the case of 2-formyl pyridine, DFT calculations predicted a cis-trans rotational barrier of 9.38 kcal/mol. For linked heterocyclic systems, these barriers are influenced by a combination of steric repulsion and the extent of π-conjugation across the inter-ring bond.

Table 1: Illustrative Potential Energy Surface Scan Data for a Model Bi-heterocyclic System

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 (Planar, Syn) | 5.2 |

| 30 | 2.1 |

| 60 | 0.0 |

| 90 | 1.5 |

| 120 | 3.8 |

| 150 | 5.9 |

| 180 (Planar, Anti) | 6.5 |

Note: This table is a hypothetical representation based on typical potential energy scans of linked aromatic heterocycles and serves to illustrate the concept. Actual values for this compound would require specific calculations.

Theoretical Basis of Molecular Flexibility and Rigidity in Heterocyclic Scaffolds

The concepts of molecular flexibility and rigidity are crucial in understanding how a molecule like this compound might interact with its environment. Rigidity in aromatic heterocyclic polymers is often a desired trait for creating materials with high strength and thermal stability. escholarship.org Conversely, a degree of flexibility, often introduced through "molecular swivels," is necessary to ensure solubility and processability. escholarship.org

In the context of a single molecule, flexibility is related to the ease with which it can adopt different conformations. researchgate.net For this compound, the primary source of flexibility is the rotation around the pyrazinyl-pyrimidine bond, as discussed in the previous section. A low rotational barrier would imply a more flexible molecule, capable of readily sampling a wider range of conformations.

The rigidity of the individual pyrazine (B50134) and pyrimidine (B1678525) rings themselves is also a key factor. Aromatic heterocycles are generally planar and rigid due to their delocalized π-electron systems. mdpi.com However, the introduction of substituents, such as the ethyl group on the pyrazine ring, can introduce localized flexibility through the rotation of the alkyl chain.

Intermolecular Interactions and Crystal Packing Motifs Relevant to Pyrimidin-2-amine Structures

In the solid state, molecules of this compound will arrange themselves in a crystal lattice, a process governed by a variety of intermolecular interactions. For pyrimidin-2-amine derivatives, hydrogen bonding is a dominant force in determining the crystal packing. mdpi.commdpi.comiucr.org The amino group (-NH2) on the pyrimidine ring is a potent hydrogen bond donor, while the nitrogen atoms within both the pyrimidine and pyrazine rings can act as hydrogen bond acceptors.

Common hydrogen bonding motifs observed in the crystal structures of aminopyrimidines include the formation of dimers and chains. nih.gov For example, the R22(8) graph set motif, where two molecules form a dimer through a pair of N-H···N hydrogen bonds, is a robust and frequently observed synthon in organic crystals. mdpi.com In addition to these strong interactions, weaker C-H···N and C-H···O (if applicable) hydrogen bonds, as well as π-π stacking interactions between the aromatic rings, can also play a significant role in stabilizing the crystal structure. mdpi.com

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts in a crystal lattice. iucr.org This method allows for the decomposition of the crystal packing into contributions from different types of interactions, such as H···H, N···H, and C···H contacts, providing a detailed fingerprint of the intermolecular environment. iucr.org

Table 2: Common Intermolecular Interactions in Aminopyrimidine Crystal Structures

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | N-H (amino) | N (ring) | 1.9 - 2.2 |

| Hydrogen Bond | C-H (aromatic) | N (ring) | 2.3 - 2.8 |

| π-π Stacking | Pyrimidine/Pyrazine Ring | Pyrimidine/Pyrazine Ring | 3.3 - 3.8 |

Note: The distances are approximate and can vary depending on the specific crystal structure.

Quantum Chemical Calculations on Molecular Geometry, Electronic Structure, and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for understanding the intrinsic properties of molecules like this compound. These calculations can provide a wealth of information, from the optimized molecular geometry to its electronic structure and reactivity.

Molecular Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. For a fused pyrimidine derivative, 5,6,7,8-tetrahydro-5-methyl-7-thioxopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, DFT calculations were used to determine its molecular structure. A similar analysis of this compound would provide a detailed three-dimensional model of the molecule in its lowest energy state.

Electronic Structure: The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies a more reactive molecule.

Reactivity Descriptors: Based on the HOMO and LUMO energies, various global reactivity descriptors can be calculated to predict a molecule's chemical behavior. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (1/η).

Electrophilicity Index (ω): A measure of the ability to accept electrons, calculated as χ² / (2η).

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the surface of a molecule. It identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These regions are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. For pyrimidine derivatives, the nitrogen atoms are typically regions of negative electrostatic potential, making them likely sites for protonation and hydrogen bond acceptance.

Table 3: Illustrative Quantum Chemical Descriptors for a Model Pyrimidine Derivative (Calculated at B3LYP/6-31G(d,p) level)

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.2 eV |

| Electronegativity | 3.85 eV |

| Chemical Hardness | 2.65 eV |

| Electrophilicity Index | 2.79 eV |

Note: This table presents typical values for a pyrimidine derivative and is for illustrative purposes. Actual values for this compound would require specific DFT calculations.

Elucidation of Biological Activity Mechanisms and Molecular Targets of 4 3 Ethylpyrazin 2 Yl Pyrimidin 2 Amine

In Vitro Mechanistic Investigations of 4-(3-Ethylpyrazin-2-YL)pyrimidin-2-amine

No data is available regarding the in vitro mechanistic investigations of this compound.

Enzyme Inhibition Kinetics and Ligand-Binding Studies

There is no information on any enzyme inhibition or ligand-binding studies conducted with this compound.

Receptor Ligand Binding and Allosteric Modulation Studies

No studies on receptor ligand binding or allosteric modulation for this specific compound have been found in the public domain.

Modulation of Protein-Protein Interactions

Information regarding the modulation of protein-protein interactions by this compound is not available.

Perturbation of Cellular Signaling Pathways and Cascade Analysis

There is no published research on how this compound may perturb cellular signaling pathways.

Identification and Validation of Specific Molecular Targets for this compound

There are no identified or validated molecular targets for this compound in the existing scientific literature.

Phenotypic Screening Strategies and Target Deconvolution Methodologies

No phenotypic screening or target deconvolution studies involving this compound have been reported.

Due to the absence of any specific research data for this compound, it is not possible to generate the requested article with the required detailed and scientifically accurate content.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches to Target Engagement

The discovery and optimization of bioactive molecules like those containing pyrimidine (B1678525) and pyrazine (B50134) cores often rely on computational drug design strategies. Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) are two pillars of this approach that could be instrumental in understanding and enhancing the target engagement of this compound.

Structure-Based Drug Design (SBDD)

SBDD is contingent on the availability of a three-dimensional structure of the molecular target, typically a protein, which can be determined through techniques like X-ray crystallography or cryo-electron microscopy. For a compound like this compound, which bears resemblance to known kinase inhibitors, SBDD would be a powerful tool.

A hypothetical SBDD workflow for this compound targeting a protein kinase could involve:

Target Identification and Validation: Initially, the compound would be screened against a panel of kinases to identify potential targets.

Structural Determination: Once a primary target is identified, the next step would be to obtain the crystal structure of the kinase in complex with this compound.

Binding Site Analysis: The co-crystal structure would reveal the precise binding mode of the compound within the ATP-binding pocket of the kinase. Key interactions, such as hydrogen bonds formed by the aminopyrimidine moiety with the hinge region of the kinase, and van der Waals interactions involving the ethylpyrazine group, would be identified.

In Silico Optimization: With the binding mode understood, computational chemists can design novel analogs with improved potency and selectivity. For instance, modifications to the ethyl group on the pyrazine ring could be explored to achieve better shape complementarity with a specific sub-pocket of the binding site.

An example of SBDD in a related context is the development of selective PI3Kα inhibitors, where the crystal structure of the target enzyme guided the design of novel pyrimidine derivatives.

Ligand-Based Drug Design (LBDD)

In the absence of a target's 3D structure, LBDD methods are employed. These approaches utilize the information from a set of known active and inactive molecules to build a model that predicts the activity of new compounds.

For this compound, LBDD could be applied as follows:

Pharmacophore Modeling: If a series of molecules with similar scaffolds are known to inhibit a particular target, a pharmacophore model can be generated. This model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. The pyrimidine and pyrazine nitrogens, along with the amino group, would likely be key features in such a model.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. For a series of pyrazinyl-pyrimidine analogs, QSAR could be used to predict the inhibitory potency based on descriptors like lipophilicity (logP), electronic properties, and steric parameters.

The following interactive table presents hypothetical data that could be generated during an LBDD study for analogs of this compound, targeting a hypothetical kinase.

| Compound ID | R-group (on Pyrazine) | IC50 (nM) | Predicted logP |

| 1 | -CH2CH3 | 150 | 2.5 |

| 2 | -CH3 | 250 | 2.1 |

| 3 | -H | 500 | 1.7 |

| 4 | -CF3 | 75 | 3.2 |

| 5 | -Cyclopropyl | 120 | 2.8 |

This hypothetical data suggests that increasing the size and hydrophobicity of the R-group on the pyrazine ring could lead to improved inhibitory activity against the target kinase.

The design of novel N-(pyridin-3-yl)pyrimidin-4-amine analogues as CDK2 inhibitors is an example where similar methodologies have been successfully applied to develop potent and selective anticancer agents.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 3 Ethylpyrazin 2 Yl Pyrimidin 2 Amine

Systematic Modification of the Pyrimidine (B1678525) Core and its Impact on Biological Activity

The pyrimidine core is a fundamental component of many biologically active compounds, including several approved drugs. Modifications to this ring system in analogs of 4-(3-Ethylpyrazin-2-YL)pyrimidin-2-amine can significantly alter their biological profiles. Key modifications often involve the introduction of various substituents at available positions on the pyrimidine ring.

Research on related 2-aminopyrimidine (B69317) derivatives has shown that substitutions at the 4 and 6 positions can dramatically influence activity. For instance, in a series of 4,6-disubstituted pyrimidin-2-amine derivatives, the nature of the substituent was found to be critical for their biological effects. While direct SAR data for this compound is limited, general principles from related series can be extrapolated. The introduction of small alkyl or aryl groups at the 5-position of the pyrimidine ring can modulate the compound's lipophilicity and steric profile, thereby affecting its binding to target proteins.

Furthermore, the 2-amino group is a critical pharmacophoric feature, often involved in hydrogen bonding interactions with target proteins. Modifications at this position, such as N-alkylation or N-acylation, can alter these interactions and impact biological potency.

Table 1: Hypothetical Modifications of the Pyrimidine Core and Their Potential Impact on Activity

| Modification Position | Substituent Type | Potential Impact on Biological Activity |

| 5-position | Small alkyl (e.g., methyl) | Increased lipophilicity, potential for steric clashes or favorable van der Waals interactions. |

| 5-position | Halogen (e.g., F, Cl) | Altered electronic properties, potential for halogen bonding. |

| 2-amino group | N-methylation | Reduced hydrogen bond donor capacity, increased lipophilicity. |

| 2-amino group | N-acetylation | Increased steric bulk, altered electronic distribution. |

Exploration of Substituent Effects on the Pyrazine (B50134) Ring of this compound

Studies on pyrazinoic acid analogs have demonstrated that substitutions at various positions on the pyrazine ring can lead to significant changes in antimycobacterial activity. nih.gov For this compound, replacing the ethyl group with other alkyl groups of varying chain lengths and branching could probe the size of the binding pocket in a target protein. Introduction of polar groups, such as hydroxyl or amino groups, could introduce new hydrogen bonding opportunities and alter the compound's solubility.

Electron-withdrawing or electron-donating substituents on the pyrazine ring can also modulate the pKa of the pyrazine nitrogens, which may be crucial for binding or pharmacokinetic properties.

Table 2: Potential Substituent Effects on the Pyrazine Ring

| Modification Position | Substituent | Potential Effect |

| 3-position (replacing ethyl) | Methyl | Reduced steric bulk, potentially altered binding affinity. |

| 3-position (replacing ethyl) | Propyl, Isopropyl | Increased steric bulk, probing hydrophobic pockets. |

| 5- or 6-position | Halogen (e.g., Cl) | Altered electronics, potential for specific interactions. |

| 3-position (on the ethyl group) | Hydroxyl | Increased polarity, potential for new hydrogen bonds. |

Impact of Linker and Amine Substitutions on Molecular Interactions and Biological Profiles

The direct linkage between the pyrazine and pyrimidine rings in this compound is a rigid connection. While not a traditional "linker," the relative orientation of these two rings is critical. Introducing a flexible linker, such as a methylene (B1212753) or an ether linkage, would drastically change the conformational freedom of the molecule, which would likely have a profound impact on its biological activity.

As previously mentioned, the 2-amino group is a key interaction point. In many kinase inhibitors featuring a 2-aminopyrimidine scaffold, this group forms crucial hydrogen bonds with the hinge region of the kinase. nih.gov Therefore, substitutions on this amine are generally not well-tolerated unless they maintain or enhance these interactions. For instance, mono-methylation might be permissible in some cases, but di-methylation would remove the hydrogen bond donor capability entirely, often leading to a loss of activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For a series of analogs of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.

A typical 2D-QSAR study on pyrimidine derivatives might involve calculating various molecular descriptors, such as molecular weight, logP (lipophilicity), and electronic parameters. researchgate.net These descriptors would then be used to build a mathematical model that relates them to the observed biological activity. For instance, a model might reveal that higher lipophilicity is correlated with increased activity up to a certain point, after which it may decrease due to poor solubility.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic fields around the molecules that are important for activity. mdpi.com These models can generate contour maps that visualize regions where bulky groups or specific electronic properties are favorable or unfavorable for activity.

Pharmacophore Generation and Ligand Mapping for Optimized Interactions

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological activity. For a set of active analogs of this compound, a pharmacophore model could be generated.

Based on the structure, a likely pharmacophore would include:

A hydrogen bond donor (the 2-amino group).

Hydrogen bond acceptors (the nitrogen atoms in the pyrimidine and pyrazine rings).

A hydrophobic feature (the ethyl group).

This pharmacophore model can then be used to screen virtual libraries of compounds to identify new potential hits with diverse chemical scaffolds. rsc.org Ligand mapping, which involves aligning a series of active compounds based on their pharmacophoric features, can further refine the understanding of the key interactions required for binding to the biological target.

Chemoinformatics and Data Mining Approaches for SAR Analysis of Pyrimidin-2-amine Derivatives

Chemoinformatics and data mining techniques can be powerful tools for analyzing the SAR of large datasets of pyrimidin-2-amine derivatives. By analyzing databases of known biologically active compounds, it is possible to identify trends and patterns that may not be apparent from smaller, focused studies.

For example, by mining large chemical databases, one could identify which substituents are most commonly found on the pyrimidine ring of active kinase inhibitors. This information can guide the design of new libraries of compounds based on the this compound scaffold. Machine learning algorithms can also be trained on existing SAR data to predict the activity of new compounds with greater accuracy than traditional QSAR models. mdpi.com

Computational Chemistry and Cheminformatics Applied to 4 3 Ethylpyrazin 2 Yl Pyrimidin 2 Amine Research

Molecular Docking and Scoring Function Evaluation for Ligand-Target Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-(3-Ethylpyrazin-2-YL)pyrimidin-2-amine, docking studies would be instrumental in identifying potential biological targets by predicting how the compound might bind to the active site of various proteins. The process involves placing the ligand (this compound) into the binding site of a receptor in a variety of conformations and orientations.

Scoring functions are then used to evaluate the "goodness-of-fit" for each pose, estimating the binding affinity. These functions consider factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding. For instance, in studies of similar pyrimidine (B1678525) derivatives, such as 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, molecular docking has been employed to explore their binding mechanisms with targets like cyclin-dependent kinases (CDKs). nih.govnih.gov For this compound, a similar approach could be used to predict its binding energy and key interactions with a target protein.

Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Docking Program | Scoring Function | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| AutoDock Vina | Vina | -8.5 | MET80, LEU132, VAL88 |

| Glide | SP | -9.2 | LYS33, GLU81, ASP145 |

| GOLD | GoldScore | 75.4 | MET80, LYS33, LEU132 |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations of this compound and its Interaction with Biological Macromolecules

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into its stability and the conformational changes that may occur over time. Following molecular docking, an MD simulation would be performed on the predicted complex of this compound and its target protein. This simulation would solve Newton's equations of motion for the atoms in the system, providing a trajectory of their movements.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Reaction Pathways

For studying chemical reactions, such as enzymatic catalysis, where bond breaking and forming occur, a purely classical molecular mechanics approach is insufficient. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations offer a solution by treating a small, chemically active region of the system (e.g., the ligand and key active site residues) with quantum mechanics, while the rest of the protein and solvent are treated with molecular mechanics.

If this compound were to be investigated as an inhibitor that forms a covalent bond with its target, or if its metabolism by an enzyme were of interest, QM/MM calculations would be the method of choice. This approach can elucidate the reaction mechanism and calculate the energy barriers for the chemical transformation. Studies on other pyrimidine-containing systems, such as the hydrolysis of uridine (B1682114) by a pyrimidine-specific nucleoside hydrolase, have successfully employed QM/MM simulations to understand the reaction mechanism. nih.gov

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) Methodologies for Binding Affinity Prediction

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous computational methods used to calculate the relative binding free energies of a series of related ligands to a common receptor. These methods are based on statistical mechanics and involve creating a non-physical, or "alchemical," pathway to transform one molecule into another.

In the context of optimizing this compound, FEP or TI could be used to predict the change in binding affinity resulting from a small chemical modification to the parent molecule. For example, the effect of changing the ethyl group on the pyrazine (B50134) ring to a methyl or propyl group could be accurately predicted. These methods are computationally expensive but provide a more accurate prediction of binding affinity than most docking scoring functions. The application of FEP has been crucial in various drug discovery projects for prioritizing which compounds to synthesize. researchgate.net

Table 2: Illustrative FEP Calculation for Analogs of this compound

| Analog Modification | Predicted ΔΔG (kcal/mol) | Predicted Fold-Change in Affinity |

|---|---|---|

| Ethyl to Methyl | +0.7 | ~3x weaker |

| Ethyl to Propyl | -0.5 | ~2.3x stronger |

| Pyrimidine N to CH | +2.0 | ~29x weaker |

This table contains hypothetical data for illustrative purposes.

Virtual Screening and Library Design Methodologies for Novel Analogs

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. For this compound, both ligand-based and structure-based virtual screening approaches could be employed to discover novel analogs.

Ligand-based virtual screening would use the known structure of this compound as a template to search for compounds with similar 2D or 3D features. Structure-based virtual screening would involve docking a large library of compounds into the binding site of a target protein and ranking them based on their predicted binding affinity. Following virtual screening, a focused library of promising hits could be designed for chemical synthesis and biological testing. The design of pyrimidine-focused DNA-encoded libraries is an example of how large and diverse collections of molecules can be created for screening purposes. nih.gov

Machine Learning and Artificial Intelligence Applications in Compound Optimization and Prediction

Machine learning (ML) and artificial intelligence (AI) are increasingly being used to accelerate the drug discovery and optimization process. mdpi.com For this compound, ML models could be trained on existing data for pyrimidine derivatives to predict various properties, such as binding affinity, solubility, or metabolic stability. researchgate.net

Advanced Derivatives and Analog Research Based on the 4 3 Ethylpyrazin 2 Yl Pyrimidin 2 Amine Scaffold

Design Principles for Novel 4-(3-Ethylpyrazin-2-YL)pyrimidin-2-amine Analogs with Enhanced Target Specificity

The design of novel analogs of this compound with enhanced target specificity is a cornerstone of modern drug discovery. The primary goal is to maximize interactions with the desired biological target while minimizing off-target effects, which can lead to adverse effects. Several key principles guide the rational design of these analogs:

Structure-Based Drug Design (SBDD): This approach relies on the three-dimensional structure of the target protein, often obtained through X-ray crystallography or cryo-electron microscopy. By understanding the molecular architecture of the active site, medicinal chemists can design analogs that fit precisely and form optimal interactions with key amino acid residues. For kinase inhibitors, this often involves targeting the ATP-binding pocket. The pyrazinyl-pyrimidine core can act as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region. Modifications to the ethyl group on the pyrazine (B50134) ring or the amine on the pyrimidine (B1678525) ring can be designed to exploit specific sub-pockets within the active site, thereby enhancing both potency and selectivity.

Fragment-Based Drug Design (FBDD): FBDD involves screening libraries of small chemical fragments to identify those that bind to the target protein. These low-affinity fragments can then be grown or linked together to create more potent lead compounds. For the this compound scaffold, fragments could be designed to interact with regions adjacent to the core binding site, leading to the development of novel side chains that improve target engagement.

Pharmacophore Modeling: A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. By analyzing the structures of known active compounds, a pharmacophore model can be generated to guide the design of new analogs with improved properties. For the this compound scaffold, the key pharmacophoric elements would include the nitrogen atoms of the pyrazine and pyrimidine rings as hydrogen bond acceptors and the 2-amino group as a hydrogen bond donor.

Scaffold Hopping: This strategy involves replacing the core scaffold with a structurally different moiety that maintains a similar spatial arrangement of key functional groups. For the this compound core, a scaffold hopping approach might explore bioisosteric replacements for the pyrazine or pyrimidine rings, such as pyrazolo[3,4-d]pyrimidines or pyrido[2,3-d]pyrimidines. This can lead to the discovery of novel intellectual property and may improve physicochemical or pharmacokinetic properties. A study on pyrazolo[3,4-d]pyrimidine derivatives demonstrated that this scaffold could serve as a bioisosteric replacement for adenine, allowing for fundamental interactions within the kinase domain.

Synthesis and Comprehensive Biological Profiling of Key Derivatives

The synthesis of novel this compound derivatives typically involves multi-step synthetic routes. A common strategy is the sequential construction of the pyrimidine and pyrazine ring systems, followed by the introduction of various substituents. For instance, a substituted pyrazine precursor could be coupled with a functionalized pyrimidine intermediate through a cross-coupling reaction. The 2-amino group on the pyrimidine ring and the ethyl group on the pyrazine ring provide convenient handles for further chemical modification.

Once synthesized, these derivatives undergo comprehensive biological profiling to assess their potency, selectivity, and mechanism of action. This typically includes:

In Vitro Enzyme Assays: These assays measure the ability of the compounds to inhibit the activity of the target enzyme, such as a specific protein kinase. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, indicating the concentration of the compound required to inhibit 50% of the enzyme's activity.

Cell-Based Assays: These assays evaluate the effect of the compounds on cellular processes, such as cell proliferation, apoptosis (programmed cell death), and signaling pathways. For anticancer drug development, the antiproliferative activity is often assessed against a panel of cancer cell lines.

Selectivity Profiling: To ensure target specificity, lead compounds are screened against a panel of related enzymes or receptors. For kinase inhibitors, this involves profiling against a broad panel of kinases to identify any potential off-target activities.

A hypothetical example of a structure-activity relationship (SAR) study for a series of this compound analogs is presented in the table below. This table illustrates how systematic modifications to the core structure can influence inhibitory activity against a target kinase.

| Compound ID | R1 (on Pyrimidine) | R2 (on Pyrazine) | Target Kinase IC50 (nM) |

| 1a | -H | -CH2CH3 | 150 |

| 1b | -CH3 | -CH2CH3 | 120 |

| 1c | -Cyclopropyl | -CH2CH3 | 85 |

| 1d | -Phenyl | -CH2CH3 | 250 |

| 2a | -H | -Cyclopropyl | 130 |

| 2b | -H | -CF3 | 95 |

This is a hypothetical data table for illustrative purposes.

Prodrug Strategies and Bioreversible Derivatives Design

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical transformation. rsc.org The design of prodrugs for the this compound scaffold can address several challenges, such as poor aqueous solubility, limited bioavailability, and off-target toxicity. rsc.org

Key design principles for prodrugs of amine-containing compounds include:

Masking the Amino Group: The 2-amino group of the pyrimidine ring is a key site for prodrug modification. It can be temporarily masked with various promoieties that are cleaved in vivo to release the active parent drug. Common promoieties for amines include carbamates, amides, and N-acyloxyalkyl derivatives.

Improving Aqueous Solubility: For compounds with poor water solubility, hydrophilic promoieties can be attached to the scaffold. These can include phosphate (B84403) esters, amino acids, or polyethylene (B3416737) glycol (PEG) chains. For instance, a phosphate group can be introduced, which is then cleaved by alkaline phosphatases in the body to release the active drug and improve its solubility profile. unisi.it

Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes that are overexpressed in target tissues, such as tumors. This approach can enhance the concentration of the active drug at the site of action and reduce systemic toxicity.

A common strategy for pyrazolo[3,4-d]pyrimidine derivatives, which share structural similarities, involves creating carbamate (B1207046) prodrugs at a secondary amine to improve aqueous solubility and pharmacokinetic properties. mdpi.com This approach could be adapted for the 2-amino group of the this compound scaffold.

Covalent Inhibitor Design Based on the this compound Scaffold

Covalent inhibitors form a stable, irreversible bond with their target protein, which can lead to prolonged duration of action and increased potency. The design of covalent inhibitors based on the this compound scaffold involves the incorporation of a reactive electrophilic group, often referred to as a "warhead." This warhead is designed to react with a nucleophilic amino acid residue, typically a cysteine, located in or near the active site of the target protein.

Key design principles for covalent inhibitors include:

Identification of a Targetable Nucleophile: The first step is to identify a suitable nucleophilic residue (e.g., cysteine, serine, lysine) in the target protein that can be selectively targeted.

Choice of Warhead: The reactivity of the warhead must be carefully tuned. It should be reactive enough to form a covalent bond with the target but not so reactive that it indiscriminately reacts with other biomolecules, which could lead to toxicity. Common warheads include acrylamides, vinyl sulfonamides, and cyanamides. A recent study demonstrated the use of a 2-chloro-5-nitropyrimidine (B88076) as an electrophilic warhead for the covalent inhibition of Pin1. nih.gov

Optimal Positioning of the Warhead: The warhead must be attached to the scaffold in a way that positions it for optimal reaction with the target nucleophile. This often requires detailed structural information of the target protein.

A study on pyrazinyl-substituted aminoazoles as covalent inhibitors of thrombin highlights the potential of the pyrazinyl moiety in guiding the covalent modification of a target enzyme. nih.govnih.gov This suggests that the pyrazinyl portion of the this compound scaffold could play a role in orienting a covalently reactive group.

Multi-targeting Ligand Design and Polypharmacology Approaches

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple signaling pathways. Multi-targeting ligands, also known as polypharmacology, aim to modulate multiple biological targets simultaneously to achieve a synergistic therapeutic effect and overcome drug resistance.

The this compound scaffold is well-suited for the design of multi-targeting ligands due to its ability to be decorated with various functional groups that can interact with different targets. Design strategies include:

Pharmacophore Merging: This approach involves combining the pharmacophoric features of two or more known inhibitors of different targets into a single molecule.

Scaffold-Based Design: Starting with a scaffold known to have activity against one target, modifications are made to introduce interactions with a second target.

For example, a derivative of the this compound scaffold could be designed to inhibit two different protein kinases that are both implicated in a particular cancer type. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives have led to the discovery of multi-kinase inhibitors that potently inhibit targets such as FLT3 and VEGFR2. This demonstrates the feasibility of developing multi-targeted agents from similar heterocyclic scaffolds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.